molecular formula C10H3F17O2 B1305608 Methyl Perfluorononanoate CAS No. 51502-45-5

Methyl Perfluorononanoate

Cat. No.: B1305608
CAS No.: 51502-45-5
M. Wt: 478.1 g/mol
InChI Key: CFNCFMKWDPDIPT-UHFFFAOYSA-N
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Description

Methyl Perfluorononanoate is a fluorinated compound belonging to the category of perfluorinated carboxylic acids. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The chemical formula for this compound is C10H3F17O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Perfluorononanoate can be synthesized through several methods. One common approach involves the reaction of perfluorononanoic acid with methanol in the presence of a catalyst. This esterification reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Methyl Perfluorononanoate primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions typically require the presence of a catalyst and may be conducted under anhydrous conditions to prevent hydrolysis .

Major Products Formed: The major products formed from the reactions of Methyl Perfluoronononanoate depend on the specific reagents and conditions used. For example, reaction with an amine can yield a perfluorinated amide, while reaction with an alcohol can produce a different ester .

Scientific Research Applications

Methyl Perfluorononanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its ability to form stable emulsions .

In industry, this compound is utilized in the production of non-stick coatings, water-repellent fabrics, and other materials that benefit from its unique properties.

Comparison with Similar Compounds

Similar Compounds: Methyl Perfluorononanoate is similar to other perfluorinated compounds such as perfluorooctanoic acid and perfluorodecanoic acid. These compounds share similar chemical structures and properties, including high thermal stability and resistance to chemical reactions .

Uniqueness: What sets this compound apart from its counterparts is its specific chain length and the presence of a methyl ester group. These structural features confer unique properties, such as enhanced solubility in certain solvents and specific reactivity patterns, making it particularly useful in specialized applications .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNCFMKWDPDIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379560
Record name Methyl Perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51502-45-5
Record name Methyl Perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl perfluorononanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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